Cas no 2229489-14-7 (2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}azetidine)
2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}azetidine Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}azetidine
- 2229489-14-7
- 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine
- EN300-1760685
-
- Inchi: 1S/C11H13N3/c1-14-7-9(10-4-6-12-10)8-3-2-5-13-11(8)14/h2-3,5,7,10,12H,4,6H2,1H3
- InChI Key: KSPNPBWETZSICX-UHFFFAOYSA-N
- SMILES: N1CCC1C1=CN(C)C2C1=CC=CN=2
Computed Properties
- Exact Mass: 187.110947427g/mol
- Monoisotopic Mass: 187.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 29.8Ų
2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760685-0.05g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 0.05g |
$1308.0 | 2023-09-20 | ||
| Enamine | EN300-1760685-0.1g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 0.1g |
$1371.0 | 2023-09-20 | ||
| Enamine | EN300-1760685-0.25g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 0.25g |
$1432.0 | 2023-09-20 | ||
| Enamine | EN300-1760685-0.5g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 0.5g |
$1495.0 | 2023-09-20 | ||
| Enamine | EN300-1760685-1.0g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 1g |
$1557.0 | 2023-06-03 | ||
| Enamine | EN300-1760685-2.5g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 2.5g |
$3051.0 | 2023-09-20 | ||
| Enamine | EN300-1760685-5.0g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 5g |
$4517.0 | 2023-06-03 | ||
| Enamine | EN300-1760685-10.0g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 10g |
$6697.0 | 2023-06-03 | ||
| Enamine | EN300-1760685-1g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 1g |
$1557.0 | 2023-09-20 | ||
| Enamine | EN300-1760685-5g |
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine |
2229489-14-7 | 5g |
$4517.0 | 2023-09-20 |
2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}azetidine Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}azetidine
Introduction to 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine (CAS No. 2229489-14-7)
The compound 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine, identified by the CAS registry number CAS No. 2229489-14-7, is a structurally complex molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom, and incorporates a pyrrolopyridine moiety, a fused bicyclic system combining pyrrole and pyridine rings. The presence of the methyl group at the 1-position of the pyrrolopyridine ring adds further complexity to its structure, influencing its chemical properties and reactivity.
Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, allowing researchers to explore their unique properties and potential applications. The synthesis of 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine typically involves multi-step processes that require meticulous control over reaction conditions to achieve high yields and purity. These methods often include coupling reactions, ring-closing metathesis, or other advanced techniques that highlight the sophistication of modern organic synthesis.
The structural features of this compound make it an intriguing subject for both academic and industrial research. The azetidine ring is known for its rigidity and strained geometry, which can impart unique electronic and steric properties to the molecule. This characteristic is particularly valuable in drug design, where such features can enhance binding affinity to target proteins or modulate pharmacokinetic profiles. The pyrrolopyridine moiety further contributes to the compound's versatility by offering additional sites for functionalization and interaction with biological systems.
Emerging studies have demonstrated that pyrrolopyridine-based compounds exhibit promising bioactivity across various therapeutic areas. For instance, recent research has highlighted their potential as kinase inhibitors, which are critical in targeting enzymes involved in cancer progression and other diseases. The integration of an azetidine ring into such structures could potentially enhance their efficacy by optimizing their pharmacodynamic properties or improving their solubility profiles.
In addition to its biological applications, the compound's structural complexity makes it an appealing candidate for materials science applications. The rigid framework of azetidines can be advantageous in designing materials with specific mechanical or electronic properties. Furthermore, the ability to modify the substituents on the pyrrolopyridine ring provides researchers with a versatile platform for tailoring the compound's characteristics according to specific requirements.
The development of efficient synthetic routes for CAS No. 2229489-14-7 has been a focal point of recent research efforts. These advancements not only facilitate access to the compound but also pave the way for its large-scale production if deemed necessary for commercial applications. The use of sustainable methodologies, such as catalytic asymmetric synthesis or biocatalysis, has gained traction in this context, aligning with global trends toward greener chemical practices.
In conclusion, 2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}azetidine represents a fascinating intersection of structural complexity and functional diversity. Its potential applications span across drug discovery, materials science, and beyond, making it a subject of continued interest in both academic and industrial settings. As research progresses, further insights into its properties and utility are expected to emerge, solidifying its role as a significant molecule in contemporary chemical research.
2229489-14-7 (2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}azetidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)